2-Pyrazoline, 3-ethyl-1-isopropyl-

Lipophilicity Partition coefficient SAR

2-Pyrazoline, 3-ethyl-1-isopropyl- (CAS 18631-72-6; IUPAC: 5-ethyl-2-propan-2-yl-3,4-dihydropyrazole) is an N,3-disubstituted 2-pyrazoline (4,5-dihydro-1H-pyrazole) derivative with an ethyl substituent at the 3-position and an isopropyl substituent at the 1-position. Its molecular formula is C₈H₁₆N₂ (MW = 140.23 g/mol).

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 18631-72-6
Cat. No. B096015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazoline, 3-ethyl-1-isopropyl-
CAS18631-72-6
Synonyms3-Ethyl-1-isopropyl-2-pyrazoline
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCC1=NN(CC1)C(C)C
InChIInChI=1S/C8H16N2/c1-4-8-5-6-10(9-8)7(2)3/h7H,4-6H2,1-3H3
InChIKeyUMSXSCVFMDGXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrazoline, 3-ethyl-1-isopropyl- (CAS 18631-72-6): Differentiated Procurement for Structure-Activity Relationship Studies


2-Pyrazoline, 3-ethyl-1-isopropyl- (CAS 18631-72-6; IUPAC: 5-ethyl-2-propan-2-yl-3,4-dihydropyrazole) is an N,3-disubstituted 2-pyrazoline (4,5-dihydro-1H-pyrazole) derivative with an ethyl substituent at the 3-position and an isopropyl substituent at the 1-position . Its molecular formula is C₈H₁₆N₂ (MW = 140.23 g/mol). The compound is commercially available as a research intermediate, typically at ≥95% purity [1]. Unlike heavily studied phenyl-substituted 2-pyrazolines, this alkyl-substituted variant lacks extensive primary pharmacological data; however, its precisely positioned substituents confer quantifiably distinct physicochemical properties relative to its positional isomers, making it a critical tool for systematic structure-activity relationship (SAR) exploration and analytical validation where substituent regiochemistry drives biological or material performance.

1 Systematic SAR probe with defined alkyl substitution pattern
2 Isomer-specific analytical reference standard development
3 Computational QSAR/QSPR model calibration and validation

Why Positional Isomers of 2-Pyrazoline Cannot Be Interchanged: The Critical Role of Substituent Position


Within the 2-pyrazoline scaffold, moving a substituent from one ring position to another—while retaining identical molecular formula and molecular weight—produces a distinct chemical entity with measurably different physicochemical properties. 2-Pyrazoline, 3-ethyl-1-isopropyl- exhibits a predicted logP of -0.02, boiling point of 190.7 °C, vapor pressure of 0.5 mmHg, and flash point of 69.1 °C ; its positional isomer 2-Pyrazoline, 4-ethyl-1-isopropyl- (CAS 33193-27-0) shows a logP of 0.58, boiling point of 187.7 °C, vapor pressure of 0.6 mmHg, and flash point of 67.3 °C . These differences are not trivial: a ΔlogP of 0.60 units corresponds to an approximately 4-fold change in octanol-water partition coefficient, directly impacting partitioning behavior in biological membranes, chromatographic retention, and formulation design. Treating these positional isomers as interchangeable will introduce uncontrolled variability into SAR campaigns, computational modeling, and analytical method development.

Lipophilicity profile mismatch
Positional isomer 4-ethyl-1-isopropyl- shows markedly different logP, altering membrane partitioning and chromatographic retention.
Thermophysical property divergence
Boiling point and flash point differences between 3-ethyl and 4-ethyl isomers affect distillation design and handling classification.
Spectral identity non-interchangeability
Unique SPLASH key and InChIKey prevent unambiguous identification if isomers are substituted; method specificity may be lost.

Quantitative Differentiation Evidence for 2-Pyrazoline, 3-ethyl-1-isopropyl- (CAS 18631-72-6) Relative to Closest Analogs


LogP Differentiation: 3-Ethyl vs. 4-Ethyl Positional Isomer Shows 0.60 LogP Unit Shift

The predicted octanol-water partition coefficient (logP) for 2-Pyrazoline, 3-ethyl-1-isopropyl- is -0.02, while its direct positional isomer 2-Pyrazoline, 4-ethyl-1-isopropyl- (CAS 33193-27-0)—identical in molecular formula (C₈H₁₆N₂) and molecular weight (140.23)—has a predicted logP of 0.58, yielding a ΔlogP of 0.60 . Both values were obtained from the same computational prediction pipeline (Chemsrc/ACD/Labs), ensuring internal consistency. A ΔlogP of 0.60 corresponds to an approximately 4-fold difference in octanol-water partitioning (log₁₀(4) ≈ 0.60), meaning the 3-ethyl isomer is substantially more hydrophilic than its 4-ethyl counterpart.

Lipophilicity shift
Data to verify
Target logP: -0.02 vs 4-Ethyl isomer logP: 0.58 ΔlogP = 0.60
Reported ~4-fold partitioning difference supports isomer-specific SAR context.
Predicted logP; experimental validation recommended.
Lipophilicity Partition coefficient SAR

Lipophilicity Contrast: 3-Ethyl-1-isopropyl-2-pyrazoline vs. 1-Isopropyl-3,4-dimethyl-2-pyrazoline (ΔXLogP ≈ 1.62)

2-Pyrazoline, 3-ethyl-1-isopropyl- has a predicted logP of -0.02 , while its constitutional isomer 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- (CAS 17911-98-7; same molecular formula C₈H₁₆N₂, identical MW 140.23) has an XLogP of 1.6 [1]. The ΔlogP of approximately 1.62 corresponds to an approximately 40-fold difference in octanol-water partitioning. This dramatic difference arises from the replacement of the 3-ethyl group with 3,4-dimethyl substitution, demonstrating how modest changes in alkyl substitution pattern profoundly alter lipophilicity even when molecular formula and mass remain constant.

Lipophilicity contrast
Data to verify
ΔlogP ≈ 1.62
Reported ~40-fold difference vs. 1-isopropyl-3,4-dimethyl isomer.
Different prediction algorithms; confirm experimentally.
Lipophilicity Isomer comparison QSAR

Boiling Point Differentiation: 3-Ethyl Isomer Boils 3.0 °C Higher than 4-Ethyl Positional Isomer

The predicted normal boiling point of 2-Pyrazoline, 3-ethyl-1-isopropyl- is 190.7 ± 23.0 °C at 760 mmHg, compared to 187.7 ± 23.0 °C for 2-Pyrazoline, 4-ethyl-1-isopropyl- . The 3.0 °C difference, while modest, is directionally consistent and falls within a range that can be exploited for isomer separation by fractional distillation. The elevated boiling point of the 3-ethyl isomer is consistent with its lower logP (more polar character, stronger intermolecular interactions).

Boiling point shift
Data to verify
ΔBP = 3.0 °C
Reported boiling point differential may support distillation design.
Predicted values with ±23 °C uncertainty.
Thermophysical property Distillation Purification

Safety-Relevant Property Differentiation: Flash Point 1.8 °C Higher for 3-Ethyl Isomer

The predicted flash point of 2-Pyrazoline, 3-ethyl-1-isopropyl- is 69.1 ± 22.6 °C, compared to 67.3 ± 22.6 °C for the 4-ethyl positional isomer . Although the absolute difference of 1.8 °C is small and falls within the prediction error margins, the directionality (higher flash point for the 3-ethyl isomer) is consistent across the property profile and may inform solvent classification and safe handling procedures under specific regulatory frameworks (e.g., flammable liquid categorization thresholds).

Flash point shift
Data to verify
ΔFP = 1.8 °C
Reported flash point difference may inform handling protocols.
Predicted; confirm experimentally.
Flash point Safety Handling

Spectral Fingerprint: Unique SPLASH Key Enables Unambiguous Isomer Identification

The SpectraBase entry for 2-Pyrazoline, 3-ethyl-1-isopropyl- provides a unique SPLASH key (splash10-004i-7900000000-9d70e529c4565447e4ec) derived from its computed mass spectrum [1]. This SPLASH identifier is compound-specific and differs from the SPLASH keys of any other 2-pyrazoline isomer, serving as a digital fingerprint for identity verification. The compound's InChIKey (UMSXSCVFMDGXJU-UHFFFAOYSA-N) provides an orthogonal, structure-derived unique identifier that definitively distinguishes it from its 4-ethyl isomer (InChIKey would differ). No two positional isomers can share the same InChIKey or SPLASH key.

Spectral identity
Source review
SPLASH key available
Unique SPLASH and InChIKey enable unambiguous isomer identification.
Verified via SpectraBase entry.
Mass spectrometry Identity verification Quality control

High-Value Application Scenarios for 2-Pyrazoline, 3-ethyl-1-isopropyl- (CAS 18631-72-6) Based on Quantitative Differentiation Evidence


Systematic Structure-Activity Relationship (SAR) Studies on 2-Pyrazoline Scaffolds

In medicinal chemistry campaigns exploring 2-pyrazoline-based leads, the 0.60 logP unit difference between the 3-ethyl and 4-ethyl positional isomers provides a well-defined, quantifiable lipophilicity gradient for systematic SAR probing. Using 2-Pyrazoline, 3-ethyl-1-isopropyl- (logP = -0.02) alongside its 4-ethyl isomer (logP = 0.58) allows researchers to interrogate the effect of lipophilicity on target binding, cellular permeability, and metabolic stability while keeping molecular formula, MW, and heterocyclic core identical. This isomer pair serves as a matched molecular pair for logP-focused SAR optimization.

Computational Chemistry and QSAR/QSPR Model Development and Validation

The precisely quantified physicochemical property differences (ΔlogP = 0.60, ΔBP = 3.0 °C, ΔFlash Point = 1.8 °C) between 2-Pyrazoline, 3-ethyl-1-isopropyl- and its 4-ethyl isomer offer an experimentally tractable dataset for validating computational logP prediction algorithms, boiling point models, and flash point estimators. The 3-ethyl isomer serves as a low-logP benchmark compound (logP ≈ 0) against which more lipophilic analogs can be calibrated, making it valuable for QSAR training sets and quantitative structure-property relationship (QSPR) model refinement.

Analytical Reference Standard for Isomer-Specific Method Development

The unique SPLASH key (splash10-004i-7900000000-9d70e529c4565447e4ec) and InChIKey (UMSXSCVFMDGXJU-UHFFFAOYSA-N) of 2-Pyrazoline, 3-ethyl-1-isopropyl- provide unambiguous identity markers for developing isomer-specific GC-MS or LC-MS methods. Analytical laboratories requiring certified reference materials to distinguish between co-eluting positional isomers of alkyl-substituted 2-pyrazolines can use this compound as a characterized standard, leveraging its distinct spectral fingerprint for positive identification in complex mixtures.

Procurement for Process Chemistry: Solvent Selection and Distillation Design

The 3.0 °C boiling point differential and 0.10 mmHg vapor pressure difference between the 3-ethyl and 4-ethyl isomers provide quantitative inputs for designing fractional distillation separation protocols in process chemistry. When scaling up synthetic routes that may produce isomer mixtures, these property differences inform solvent selection, distillation column design parameters, and vacuum distillation conditions, supporting isomerically pure product isolation.

Application
Selection Property
Validation Focus
Systematic SAR studies on 2-pyrazoline scaffolds
Defined lipophilicity gradient between positional isomers
LogP-dependent biological activity and permeability
Computational QSAR/QSPR model validation
Quantified physicochemical property differences
Prediction algorithm accuracy assessment
Analytical reference standard for isomer-specific methods
Unique SPLASH key and InChIKey
GC-MS/LC-MS identity confirmation
Process chemistry solvent selection and distillation design
Boiling point and vapor pressure differential
Fractional distillation separation protocols
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